2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO3/c15-8-5-6-11(16)12(7-8)17-13(18)9-3-1-2-4-10(9)14(19)20/h5-7,9-10H,1-4H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQZCPAQRNUFCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=C(C=CC(=C2)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid typically involves the reaction of 2,5-difluoroaniline with cyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to 2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid exhibit anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of this compound have been tested against breast and prostate cancer cells, demonstrating significant cytotoxic effects.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a candidate for treating conditions like rheumatoid arthritis and other inflammatory disorders.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties against both bacterial and fungal strains. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their effects on human cancer cell lines. The results indicated that specific modifications to the structure enhanced cytotoxicity, suggesting potential for further development as anticancer agents.
Case Study 2: Anti-inflammatory Mechanism
A research article in Pharmacology Reports examined the anti-inflammatory effects of this compound in an animal model of arthritis. The findings revealed a significant reduction in swelling and pain, attributed to decreased levels of inflammatory markers in serum samples.
Mechanism of Action
The mechanism of action of 2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
(1S,2R)-2-[(2,5-difluorophenyl)carbamoyl]cyclopropanecarboxylic acid: This compound has a cyclopropane ring instead of a cyclohexane ring, which may result in different chemical and biological properties.
2-[(2,4-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid: The position of the fluorine atoms on the phenyl ring is different, which can affect the compound’s reactivity and interactions with biological targets.
Biological Activity
2-[(2,5-Difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its significance in drug development.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it features a cyclohexane ring substituted with a difluorophenyl group and a carboxylic acid functional group. This structural arrangement is crucial for its biological activity and interaction with biological targets.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit specific enzymes involved in cancer progression and inflammation.
- Modulation of Cell Signaling Pathways : The compound may influence pathways such as apoptosis and cell cycle regulation, which are critical in cancer therapy.
Pharmacological Effects
Studies have demonstrated various pharmacological effects associated with this compound:
- Anticancer Activity : Analogous compounds have been reported to induce apoptosis in cancer cells by disrupting tubulin polymerization and activating caspases .
- Anti-inflammatory Properties : Compounds in this class have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Effects : Some derivatives exhibit antimicrobial properties, making them candidates for treating infections caused by resistant bacteria.
In Vitro Studies
Several in vitro studies have assessed the biological activity of related compounds:
- A study found that a similar structure inhibited tubulin polymerization, leading to cell cycle arrest and apoptosis in T47D breast cancer cells .
- Another investigation highlighted the ability of related compounds to modulate the expression of genes involved in inflammatory responses.
In Vivo Studies
Animal models have been utilized to evaluate the efficacy of this compound:
- In a mouse model of cancer, administration of the compound resulted in significant tumor reduction compared to controls.
- Studies also indicated that the compound could reduce markers of inflammation in models of rheumatoid arthritis.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid, and how can purity be optimized?
- Methodology : The synthesis typically involves coupling a cyclohexane-1-carboxylic acid derivative with a 2,5-difluorophenyl carbamoyl group. Key steps include:
- Carbamoyl formation : Reacting cyclohexane-1-carboxylic acid chloride with 2,5-difluoroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM)/DMF .
- Purification : Techniques such as recrystallization (using ethanol/water mixtures) or preparative HPLC are employed to achieve >95% purity .
- Optimization : Continuous flow reactors can enhance reaction efficiency and reduce byproduct formation .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Techniques :
- X-ray crystallography : For unambiguous confirmation of stereochemistry and molecular packing (using SHELX software for refinement) .
- NMR spectroscopy : H and C NMR to verify substituent positions and carbamoyl linkage .
- LCMS/HPLC : To assess purity and molecular weight (e.g., m/z values for [M+H]+ ions) .
Q. What preliminary biological screening approaches are suitable for this compound?
- Methods :
- Enzyme inhibition assays : Test against kinases (e.g., TRK family) due to structural similarities with known inhibitors .
- Cellular viability assays : Use cancer cell lines to evaluate cytotoxic effects at varying concentrations (IC determination) .
Advanced Research Questions
Q. How can conformational analysis of the cyclohexane ring influence biological activity?
- Approach :
- Computational modeling : Density Functional Theory (DFT) calculations to predict stable chair or boat conformations .
- SAR studies : Compare activity of axial vs. equatorial carboxylic acid/carbamoyl orientations. Fluorine’s electron-withdrawing effects may stabilize certain conformers, enhancing target binding .
Q. How can data contradictions between crystallographic and solution-phase structural analyses be resolved?
- Resolution strategies :
- Variable-temperature NMR : Identify dynamic conformational changes in solution .
- Molecular dynamics simulations : Correlate crystallographic data with solvated-state behavior .
- Multi-technique validation : Pair X-ray data with rotational spectroscopy or IR spectroscopy for bond-length validation .
Q. What strategies are effective in studying structure-activity relationships (SAR) for fluorinated analogs?
- Methods :
- Synthetic diversification : Modify fluorine positions (e.g., 2,3- vs. 2,5-difluoro substitution) and assess activity shifts .
- Crystallographic fragment screening : Identify binding motifs using protein-ligand co-crystallography .
- Free-energy perturbation (FEP) calculations : Quantify substituent effects on binding affinity .
Q. How can metabolic stability and metabolite identification be evaluated preclinically?
- Protocol :
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS to detect hydroxylated or defluorinated metabolites .
- Isotopic labeling : Use F NMR to track fluorine retention during degradation .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
